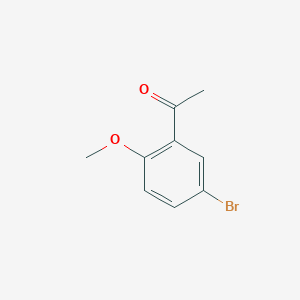

1-(5-Bromo-2-methoxyphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKBPFOSTPLEKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373705 | |

| Record name | 1-(5-bromo-2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16740-73-1 | |

| Record name | 1-(5-Bromo-2-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16740-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-bromo-2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Bromo-2-methoxyphenyl)ethanone (CAS No. 16740-73-1)

Abstract: This document provides a comprehensive technical overview of 1-(5-Bromo-2-methoxyphenyl)ethanone, a key chemical intermediate with significant utility in pharmaceutical research and broader organic synthesis. This guide moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, reactivity, and safe handling. The protocols and analyses described are grounded in established chemical principles to ensure reliability and reproducibility for researchers, scientists, and drug development professionals.

Core Compound Profile: Identity and Physicochemical Properties

This compound, also widely known as 5-Bromo-2-methoxyacetophenone, is a substituted aromatic ketone.[1][2] Its structure, featuring a bromo substituent para to the acetyl group and an ortho-methoxy group, provides a unique combination of steric and electronic properties. These features make it a versatile building block for introducing a substituted phenyl moiety into more complex molecular architectures, particularly in the development of novel therapeutic agents.[3]

The compound's physical and chemical attributes are critical for its application in synthesis, determining appropriate solvent systems, reaction temperatures, and purification strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16740-73-1 | [1] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Pale yellow liquid / solid | ECHEMI[4] |

| Melting Point | 39 °C | ECHEMI[4] |

| Boiling Point | 165 °C (Predicted) | ECHEMI[4] |

| Density | 1.421 ± 0.06 g/cm³ (Predicted) | Biosynth |

| SMILES | CC(=O)C1=C(C=CC(=C1)Br)OC | [1] |

| InChIKey | GLKBPFOSTPLEKE-UHFFFAOYSA-N | [1] |

Spectroscopic Signature for Structural Verification

Confirming the identity and purity of this compound is paramount. The following spectroscopic data are characteristic of the compound's structure.

-

¹H NMR (500MHz, DMSO-d₆): The proton NMR spectrum is the primary tool for structural confirmation. The expected signals are:

-

δ 7.70 (dd, J=9.0, 2.6 Hz, 1H): This doublet of doublets corresponds to the aromatic proton at the C6 position, coupled to both the C4 proton (ortho-coupling, J≈9.0 Hz) and the C2 proton (meta-coupling, J≈2.6 Hz).

-

δ 7.64 (d, J=2.6 Hz, 1H): This doublet represents the C4 proton, showing only meta-coupling to the C6 proton.

-

δ 7.16 (d, J=9.0 Hz, 1H): This doublet is assigned to the C3 proton, showing strong ortho-coupling to the C4 proton.

-

δ 3.88 (s, 3H): A sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group.

-

δ 2.52 (s, 3H): A singlet representing the three protons of the acetyl (CH₃-C=O) group. (Source: ECHEMI[4])

-

-

¹³C NMR: Based on analogous structures, the predicted ¹³C NMR spectrum would show nine distinct signals: a carbonyl carbon (~197 ppm), six aromatic carbons (four CH and two quaternary, in the 110-160 ppm range), and two aliphatic carbons for the methoxy and acetyl methyl groups (~56 ppm and ~26 ppm, respectively).[5]

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Key absorptions include:

-

A strong, sharp peak around 1670-1685 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of an aryl ketone.

-

Several peaks in the 1450-1600 cm⁻¹ range, corresponding to C=C stretching vibrations within the aromatic ring.

-

A distinct absorption around 1250 cm⁻¹ for the C-O stretch of the aryl ether (methoxy group). (Source: PubChem[1])

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes (m/z 228 and 230). (Source: PubChem[1])

Synthesis and Purification Protocol

A reliable and high-yielding synthesis of this compound involves the O-methylation of its phenolic precursor, 5'-Bromo-2'-hydroxyacetophenone.[6] This approach is often preferred due to the ready availability of the starting material.

Protocol: O-Methylation of 5'-Bromo-2'-hydroxyacetophenone

Reaction Scheme: (5-Bromo-2-hydroxyphenyl)ethanone + CH₃I --(K₂CO₃, Acetone)--> this compound

Causality and Experimental Insight:

-

Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong, inexpensive, and non-nucleophilic base. It is sufficient to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Its insolubility in acetone drives the reaction forward as the phenoxide forms on the solid-liquid interface.

-

Choice of Solvent (Acetone): Acetone is a polar aprotic solvent that readily dissolves the organic starting material and methyl iodide. It has a convenient boiling point for refluxing, which accelerates the Sₙ2 reaction without requiring excessively high temperatures that could lead to side reactions.

-

Choice of Alkylating Agent (CH₃I): Methyl iodide is a highly effective methylating agent for Sₙ2 reactions due to the excellent leaving group ability of iodide.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-hydroxyacetophenone (1.0 equiv.), potassium carbonate (K₂CO₃, 1.5-2.0 equiv.), and acetone (approx. 10 mL per gram of starting material).

-

Addition of Reagent: While stirring the suspension, add methyl iodide (CH₃I, 1.2-1.5 equiv.) dropwise at room temperature.

-

Reaction Execution: Heat the mixture to reflux (approx. 56 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 20% ethyl acetate in hexanes. The disappearance of the starting material spot (which is more polar) indicates completion.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the solid K₂CO₃ and potassium iodide byproduct. Wash the solid cake with a small amount of acetone.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. If necessary, further purification can be achieved via silica gel column chromatography. (Protocol adapted from ChemicalBook[2])

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from its three key reactive sites: the aryl bromide, the ketone, and the activated aromatic ring.

-

Aryl Bromide (C-Br bond): This is the most versatile handle for synthetic elaboration. It is an excellent substrate for palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reacting with various aryl or vinyl boronic acids allows for the construction of complex biaryl systems, a common motif in pharmacologically active molecules.[7][8][9]

-

Buchwald-Hartwig Amination: Forms C-N bonds by coupling with a wide range of amines.

-

Sonogashira Coupling: Creates C-C triple bonds by reacting with terminal alkynes.

-

-

Ketone (Carbonyl Group): The acetyl group can undergo numerous classical carbonyl reactions:

-

Reduction: Can be selectively reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or converted to an alkane via Wolff-Kishner or Clemmensen reduction.

-

Alpha-Halogenation: The α-methyl group can be brominated to form an α-bromo ketone, which is itself a valuable intermediate for introducing further functionality.

-

Wittig Reaction: Can be converted to an alkene.

-

-

Aromatic Ring: The methoxy group is an ortho-para director, while the acetyl group is a meta-director. The positions on the ring are highly substituted, but under certain conditions, further electrophilic aromatic substitution could be possible, though it is less common than transformations at the other two sites.

Caption: Generalized Suzuki-Miyaura cross-coupling reaction pathway.[10]

Standard Analytical Methodology (RP-HPLC)

To ensure purity and quantify the compound in reaction mixtures or as a final product, a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential. The following protocol is a validated starting point for analysis.

Principle: The compound is separated on a non-polar stationary phase (C18) using a polar mobile phase. Its retention is governed by its hydrophobicity. The aromatic ring and carbonyl group act as a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometry.

Step-by-Step Protocol:

-

Instrumentation and Conditions:

-

HPLC System: Standard system with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Acetonitrile:Water (70:30, v/v). The mobile phase should be filtered and degassed.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 248 nm (a wavelength where the chromophore has strong absorbance).

-

Injection Volume: 10 µL.

-

-

Standard Preparation:

-

Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of pure this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Calibration Standards: Prepare a series of standards (e.g., 1, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

-

-

Sample Preparation:

-

Accurately weigh the sample to be analyzed.

-

Dissolve it in the mobile phase to achieve a theoretical concentration within the linear range of the calibration curve.

-

Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC column.

-

-

Analysis and Quantification:

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the prepared sample.

-

The concentration of the analyte in the sample is determined by interpolating its peak area from the calibration curve. (Methodology adapted from standard protocols for similar aromatic ketones[11])

-

Safety and Hazard Management

This compound is a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Classification:

-

H314: Causes severe skin burns and eye damage.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation. (Source: PubChem[1])

-

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and/or a full-face shield.

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

-

-

Handling and Storage:

-

Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Gong, H., et al. (n.d.). Supporting Information for "Zeolite-Catalyzed Hydration of Terminal Alkynes to Ketones under Mild Conditions". Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Bromo-6-methoxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

ResearchGate. (2025, August 10). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. Retrieved from [Link]

-

Taylor & Francis Online. (2021, April 28). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds... Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Pendidikan Kimia. (n.d.). Microwave-Assisted Synthesis of 5-Phenyl-2-hydroxyacetophenone Derivatives by a Green Suzuki Coupling Reaction. Jurnal Pendidikan Kimia. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 5-Bromo-2-methoxyacetophenone. Retrieved from [Link]

-

PubChem. (n.d.). 5'-Bromo-2'-hydroxyacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C9H9BrO2 | CID 2757029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-methoxyacetophenone | 16740-73-1 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. rsc.org [rsc.org]

- 6. 5'-Bromo-2'-hydroxyacetophenone | C8H7BrO2 | CID 95991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1-(2-bromo-5-methoxy-phenyl)ethanone | 6342-63-8 [chemicalbook.com]

An In-depth Technical Guide to 1-(5-Bromo-2-methoxyphenyl)ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromo-2-methoxyphenyl)ethanone, also known as 5'-Bromo-2'-methoxyacetophenone, is a halogenated aromatic ketone that serves as a pivotal intermediate in the landscape of organic synthesis. Its unique structural arrangement, featuring a bromine atom and a methoxy group on the phenyl ring, offers a versatile platform for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, spectroscopic characterization, and its emerging applications in medicinal chemistry and drug discovery. Understanding the nuances of this compound is critical for researchers aiming to leverage its synthetic potential in the development of novel therapeutic agents and other functional organic materials.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound dictate its handling, storage, and reactivity in synthetic applications.

| Property | Value | Reference(s) |

| CAS Number | 16740-73-1 | [1] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | Off-white to light yellow solid or colorless to light yellow liquid | |

| Melting Point | 38-39 °C | |

| Boiling Point | 118-124 °C at 5 mmHg; Predicted: 296.6 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents like acetone, DMF, and ethyl acetate. | |

| IUPAC Name | This compound | [1] |

Spectroscopic Analysis

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below is a summary of expected spectral data based on its structure and available information for analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected signals are:

-

Aromatic Protons (Ar-H): Three signals in the aromatic region (typically δ 6.8-7.8 ppm). The proton ortho to the methoxy group and meta to the acetyl group would likely appear as a doublet. The proton ortho to the acetyl group and meta to the bromine would also be a doublet, and the proton para to the methoxy group and ortho to the bromine would appear as a doublet of doublets.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm, corresponding to the three protons of the methoxy group.

-

Acetyl Protons (-COCH₃): A singlet around δ 2.5-2.7 ppm, corresponding to the three protons of the acetyl group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments in the molecule. The expected chemical shifts are:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 195-200 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group would be the most shielded (lowest ppm value in this region), while the carbon attached to the bromine and the acetyl group would be more deshielded.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

Acetyl Carbon (-CH₃): A signal in the upfield region, typically around δ 25-30 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy

The infrared spectrum helps identify the functional groups present. Key absorption bands for this compound include:

-

C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1670-1690 cm⁻¹.[2]

-

C-H Stretch (Aromatic): Peaks typically appearing above 3000 cm⁻¹.[3]

-

C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹.[2]

-

C-O Stretch (Aryl Ether): A strong band in the region of 1240-1260 cm⁻¹.

-

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 600 cm⁻¹.

-

Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the mass spectrum would show:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight (229.07 g/mol ), with a characteristic M+2 isotope peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragmentation Peaks:

-

Loss of a methyl group (•CH₃) from the acetyl moiety, resulting in a fragment at m/z [M-15]⁺.

-

Loss of the acetyl group (•COCH₃), leading to a fragment at m/z [M-43]⁺.

-

Cleavage of the methoxy group, resulting in fragments corresponding to the loss of •CH₃ or •OCH₃.

-

Synthesis and Purification

This compound can be synthesized through several routes. Two common and effective methods are detailed below, providing a step-by-step protocol for laboratory synthesis.

Method 1: Bromination of 2'-Methoxyacetophenone

This method involves the electrophilic aromatic substitution of 2'-methoxyacetophenone using N-bromosuccinimide (NBS) as the bromine source. The methoxy group is an ortho-, para-director, and due to steric hindrance from the acetyl group at the ortho position, bromination preferentially occurs at the para position.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-methoxyacetophenone (1 equivalent) in a suitable solvent such as acetonitrile or chloroform.

-

Reagent Addition: Add N-bromosuccinimide (1.0-1.2 equivalents) to the solution in portions at room temperature. The reaction is typically catalyzed by a radical initiator like AIBN or simply by light.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS and bromine.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Plausible Mechanism:

Caption: Radical bromination of 2'-methoxyacetophenone with NBS.

Method 2: Methylation of 5-Bromo-2-hydroxyacetophenone

This synthesis route involves the Williamson ether synthesis, where the hydroxyl group of 5-bromo-2-hydroxyacetophenone is methylated.

Experimental Protocol:

-

Reaction Setup: Dissolve 5-bromo-2-hydroxyacetophenone (1 equivalent) in a polar aprotic solvent like acetone or dimethylformamide (DMF) in a round-bottom flask.

-

Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) to the solution to deprotonate the phenolic hydroxyl group.

-

Methylating Agent: Add methyl iodide (CH₃I, 1.2-1.5 equivalents) dropwise to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., refluxing in acetone) and monitor by TLC.

-

Work-up: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate. If DMF is used as a solvent, it can be removed under high vacuum.

-

Extraction and Purification: Partition the residue between water and an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Reaction Scheme:

Caption: Williamson ether synthesis of the target compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is primarily centered around its three functional groups: the ketone, the aryl bromide, and the methoxy group.

-

Ketone Group: The acetyl group can undergo a variety of reactions. It can be reduced to a secondary alcohol, oxidized in a Baeyer-Villiger oxidation, or serve as a handle for forming carbon-carbon bonds via enolate chemistry (e.g., aldol condensation). The methyl group of the acetyl moiety can also be halogenated under specific conditions.

-

Aryl Bromide: The bromine atom is a versatile functional group for cross-coupling reactions. It can participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at the 5-position of the phenyl ring. This is particularly valuable in the synthesis of complex pharmaceutical intermediates.

-

Methoxy Group: The methoxy group is an electron-donating group that activates the aromatic ring towards further electrophilic substitution, directing incoming electrophiles to the ortho and para positions (relative to the methoxy group). It is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃).

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry due to the synthetic handles it provides. Its derivatives have been investigated for a range of biological activities.

-

Intermediate for Bioactive Molecules: The compound serves as a precursor for the synthesis of various heterocyclic compounds and other complex organic molecules that are scaffolds for new drug candidates.[4] Its utility extends to the synthesis of compounds with potential anti-inflammatory and antimicrobial properties.

-

Neuroprotective Agents: A closely related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been shown to suppress pro-inflammatory responses in microglia by blocking NF-κB and MAPK signaling pathways.[5][6] This suggests that derivatives of this compound could be explored for the development of therapeutics for neuroinflammatory diseases.

-

Anticancer and Antimicrobial Agents: Chalcones derived from substituted acetophenones are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. This compound can be used as a starting material for the synthesis of novel chalcone derivatives with potential therapeutic applications.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important chemical intermediate with a rich profile of physical and chemical properties that make it highly valuable in organic synthesis. Its versatile reactivity allows for the construction of a diverse array of complex molecules, particularly in the realm of drug discovery and medicinal chemistry. The synthetic routes outlined in this guide provide practical methodologies for its preparation, while the discussion of its reactivity and potential applications underscores its significance for researchers and scientists in the pharmaceutical industry. As the demand for novel therapeutics continues to grow, the utility of such well-defined building blocks will undoubtedly play a crucial role in advancing the frontiers of chemical and biomedical research.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Kim, Y. S., et al. (2011). 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia. European Journal of Pharmacology, 672(1-3), 138-146.

-

ResearchGate. (2022). Synthesis, Characterization and Biological Activity of Some Chalcone Derivatives derived from 1-(2-(benzyloxy)-5-bromo-4-methoxyphenyl)ethanone. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Supporting information for Dalton Transactions. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. Retrieved from [Link]

-

ResearchGate. (n.d.). Some biological active compounds including methoxyphenyl moieties. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 4). The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 4). The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

University of Illinois Springfield. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 26). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table S1.Major IR absorption bands and possible assignment in the typical FT- IR spectrum of saffron Band (cm-1). Retrieved from [Link]

Sources

- 1. This compound | C9H9BrO2 | CID 2757029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nbinno.com [nbinno.com]

- 5. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

1-(5-Bromo-2-methoxyphenyl)ethanone structure and molecular weight

An In-depth Technical Guide to 1-(5-Bromo-2-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in organic synthesis. The document details its chemical structure, physicochemical properties, and molecular weight. It further explores its significance as a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. This guide synthesizes data from established chemical databases and relevant literature to offer field-proven insights for research and development professionals, emphasizing its structural characteristics, potential synthetic applications, and essential safety protocols.

Chemical Identity and Structure

This compound, identified by the CAS Registry Number 16740-73-1, is an aromatic ketone.[1] Its structure is characterized by an acetophenone core substituted with a methoxy group at the C2 position and a bromine atom at the C5 position. This specific arrangement of functional groups—an ortho-methoxy substituent relative to the acetyl group and a para-bromo substituent relative to the methoxy group—dictates its reactivity and utility as a synthetic precursor. The electron-donating methoxy group and the electron-withdrawing bromine atom create a distinct electronic profile on the aromatic ring, influencing its role in various chemical transformations.

The molecular formula for this compound is C₉H₉BrO₂.[1] Its structure is visualized below.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key chemical and physical properties is essential for experimental design, safety assessment, and analytical characterization. The data presented below has been aggregated from authoritative chemical databases.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₉H₉BrO₂ | PubChem[1] |

| Molecular Weight | 229.07 g/mol | PubChem[1] |

| CAS Number | 16740-73-1 | PubChem[1] |

| Exact Mass | 227.97859 Da | PubChem[1] |

| Appearance | Off-white solid (typical) | ECHEMI[2] |

| Polar Surface Area | 26.3 Ų | PubChem[1] |

| Refractive Index | 1.541 | ECHEMI[2] |

| Vapor Pressure | 0.00142 mmHg at 25°C | ECHEMI[2] |

| InChIKey | GLKBPFOSTPLEKE-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Characterization

While numerous vendors supply this compound, understanding its synthesis is crucial for process development and impurity profiling. A common and logical approach for its preparation is the Friedel-Crafts acylation of 4-bromoanisole (1-bromo-4-methoxybenzene).

Proposed Synthetic Workflow:

The methoxy group of 4-bromoanisole is an ortho-, para-directing activator. Since the para position is blocked by the bromine atom, acylation is directed to the ortho position, yielding the desired product.

Caption: Proposed workflow for the synthesis of the target compound.

Spectroscopic Profile (Predicted)

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. The methoxy (–OCH₃) and acetyl (–COCH₃) protons would each appear as a sharp singlet, likely around δ 3.8-4.0 ppm and δ 2.5-2.7 ppm, respectively. The aromatic region would display three protons with splitting patterns dictated by their ortho and meta couplings, providing clear structural confirmation.

-

Mass Spectrometry : The mass spectrum would be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of a single bromine atom. Two peaks of nearly equal intensity would be observed at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br isotopes.

Applications in Research and Drug Development

Substituted acetophenones are foundational scaffolds in medicinal chemistry and materials science. The title compound, with its defined substitution pattern, serves as a valuable intermediate for building more complex molecular architectures.

-

Pharmaceutical Intermediates : Bromo-substituted aromatic compounds are frequently used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This makes this compound a key starting material for synthesizing novel pharmaceutical agents. Related structures, such as 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone, are explicitly noted for their role in developing anti-inflammatory and antimicrobial therapeutics.[3]

-

Enzyme Inhibitor Development : The phenylethanone scaffold is present in various enzyme inhibitors. For instance, a closely related analog, 2-Bromo-1-(2-methoxyphenyl)ethanone, has been identified as an irreversible inhibitor of MurA, an enzyme essential for bacterial cell wall synthesis, highlighting its potential in antibacterial research.[4] This suggests that derivatives of this compound could be explored for similar biological activities.

-

Precursor for Complex Syntheses : Patent literature demonstrates the use of similar bromoethanone derivatives as precursors in multi-step syntheses of complex active pharmaceutical ingredients.[5] The bromine handle allows for strategic modifications late in a synthetic sequence, offering flexibility in drug design and lead optimization.

Safety and Handling

As a laboratory chemical, proper handling of this compound is imperative. It is classified with specific hazards that require appropriate safety measures.

| Hazard Information | Details | Source |

| GHS Classification | H314: Causes severe skin burns and eye damage. | ECHEMI[2] |

| Primary Hazards | Corrosive, Irritant | PubChem[1] |

Recommended Laboratory Practices:

Based on the precautionary statements, the following protocols are mandatory when handling this compound:

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).

-

Ventilation : Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[2]

-

Handling : Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[2]

-

Storage : Store in a well-ventilated place. Keep the container tightly closed and store locked up.[2]

-

In Case of Exposure :

-

Skin/Hair : Immediately remove all contaminated clothing. Rinse skin with water or shower.

-

Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.

-

Ingestion : Rinse mouth. Do NOT induce vomiting.

-

Conclusion

This compound is a well-characterized chemical compound with a defined molecular structure and weight of 229.07 g/mol .[1] Its primary value lies in its role as a versatile synthetic intermediate. The presence of three distinct functional groups—a ketone, a methoxy ether, and a bromine atom—on an aromatic scaffold provides multiple reaction sites for constructing complex molecules. Its utility is particularly evident in the field of drug development, where it can serve as a starting point for novel therapeutics, drawing parallels from analogous structures with proven biological activity.[3][4] Adherence to strict safety protocols is essential due to its corrosive nature.[1][2] This guide provides the foundational knowledge required for scientists to effectively and safely utilize this compound in their research endeavors.

References

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

- Google Patents.Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

Sources

- 1. This compound | C9H9BrO2 | CID 2757029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectral Data of 5-Bromo-2-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxyacetophenone is a substituted aromatic ketone of significant interest in synthetic organic chemistry and pharmaceutical research.[1][2] Its bifunctional nature, featuring a bromine atom and a methoxy group on the aromatic ring, along with a reactive acetyl group, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules.[1][2] A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Bromo-2-methoxyacetophenone, offering insights into the interpretation of its unique spectral fingerprint.

Molecular Structure and Key Features

5-Bromo-2-methoxyacetophenone possesses a 1,2,4-trisubstituted benzene ring. The acetyl group and the methoxy group are positioned ortho to each other, while the bromine atom is in the para position relative to the methoxy group. This substitution pattern gives rise to a distinct set of signals in its various spectra, which will be explored in detail in the following sections.

Molecular Formula: C₉H₉BrO₂[1] Molecular Weight: 229.07 g/mol [1] CAS Number: 16740-73-1[1]

C1 [label = "C"]; C2 [label = "C"]; C3 [label = "C"]; C4 [label = "C"]; C5 [label = "C"]; C6 [label = "C"]; C7 [label = "C"]; C8 [label = "O"]; C9 [label = "C"]; C10 [label = "O"]; C11 [label = "C"]; Br [label = "Br"]; H1 [label = "H"]; H2 [label = "H"]; H3 [label = "H"]; H4 [label = "H"]; H5 [label = "H"]; H6 [label = "H"]; H7 [label = "H"]; H8 [label = "H"]; H9 [label = "H"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C1 -- C7; C7 -- C8 [style=double]; C7 -- C9; C9 -- H1; C9 -- H2; C9 -- H3;

C2 -- C10; C10 -- C11; C11 -- H4; C11 -- H5; C11 -- H6;

C3 -- H7; C4 -- H8; C6 -- H9;

C5 -- Br; }

Molecular Structure of 5-Bromo-2-methoxyacetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Bromo-2-methoxyacetophenone, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum of 5-Bromo-2-methoxyacetophenone is expected to exhibit distinct signals for the aromatic protons, the methoxy protons, and the acetyl protons. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing acetyl and bromo groups.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Acetyl (CH₃) | ~2.6 | Singlet | 3H |

| Methoxy (OCH₃) | ~3.9 | Singlet | 3H |

| Aromatic (H-3) | ~7.0 | Doublet | 1H |

| Aromatic (H-4) | ~7.5 | Doublet of Doublets | 1H |

| Aromatic (H-6) | ~7.7 | Doublet | 1H |

Interpretation:

-

Acetyl Protons (CH₃): A singlet integrating to three protons is expected around 2.6 ppm. This downfield shift from a typical methyl group is due to the deshielding effect of the adjacent carbonyl group. For comparison, the acetyl protons in 2'-methoxyacetophenone appear at 2.62 ppm.

-

Methoxy Protons (OCH₃): A sharp singlet corresponding to the three methoxy protons is anticipated around 3.9 ppm. The ortho position to the acetyl group can influence this shift. In 2'-methoxyacetophenone, these protons are observed at 3.91 ppm.

-

Aromatic Protons: The 1,2,4-trisubstitution pattern results in three distinct aromatic proton signals.

-

H-3: This proton is ortho to the electron-donating methoxy group and will be the most upfield of the aromatic protons, appearing as a doublet due to coupling with H-4.

-

H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.

-

H-6: This proton is ortho to the electron-withdrawing acetyl group and will be the most downfield of the aromatic protons, appearing as a doublet due to coupling with H-4.

-

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum will show nine distinct carbon signals, corresponding to each unique carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| Acetyl (CH₃) | ~32 |

| Methoxy (OCH₃) | ~56 |

| Aromatic (C-5, C-Br) | ~114 |

| Aromatic (C-3) | ~115 |

| Aromatic (C-1) | ~128 |

| Aromatic (C-6) | ~130 |

| Aromatic (C-4) | ~134 |

| Aromatic (C-2, C-OCH₃) | ~158 |

| Carbonyl (C=O) | ~198 |

Interpretation:

-

Aliphatic Carbons: The acetyl methyl carbon is expected around 32 ppm, and the methoxy carbon around 56 ppm.

-

Aromatic Carbons:

-

The carbon bearing the bromine (C-5) will be shifted upfield due to the heavy atom effect, expected around 114 ppm.

-

The carbon ortho to the methoxy group (C-3) will also be shielded and appear around 115 ppm.

-

The other aromatic carbons will appear in the range of 128-134 ppm. The carbon attached to the acetyl group (C-1) and the carbon ortho to the acetyl group (C-6) will be deshielded.

-

The carbon bearing the methoxy group (C-2) will be significantly deshielded due to the oxygen's electronegativity, appearing around 158 ppm.

-

-

Carbonyl Carbon: The carbonyl carbon of the acetyl group will be the most downfield signal, typically appearing around 198 ppm for aromatic ketones. For instance, the carbonyl carbon in 2-methoxyacetophenone is observed at 199.8 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Bromo-2-methoxyacetophenone will be dominated by absorptions from the carbonyl group, the aromatic ring, and the C-O bonds of the ether.

| Functional Group | **Expected Absorption Range (cm⁻¹) ** | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Carbonyl (C=O) Stretch | 1680 - 1660 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| Asymmetric C-O-C Stretch | 1250 - 1200 | Strong |

| Symmetric C-O-C Stretch | 1050 - 1000 | Medium |

| C-Br Stretch | 600 - 500 | Medium-Strong |

Interpretation:

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1660 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methoxy groups will be observed just below 3000 cm⁻¹.

-

C-O Stretches: The C-O stretching of the aryl ether will give rise to a strong, characteristic band, typically around 1250-1200 cm⁻¹ for the asymmetric stretch.

-

Aromatic C=C Stretches: Several bands of medium intensity are expected in the 1600-1450 cm⁻¹ region due to the carbon-carbon stretching vibrations within the benzene ring.

-

C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration in the fingerprint region, typically between 600 and 500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of 5-Bromo-2-methoxyacetophenone is expected to show a prominent molecular ion peak. Due to the presence of bromine, the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity, corresponding to the two isotopes ⁷⁹Br and ⁸¹Br.

| m/z | Fragment Ion | Formation Pathway |

| 228/230 | [C₉H₉BrO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 213/215 | [C₈H₆BrO₂]⁺ | Loss of a methyl radical (•CH₃) from the acetyl group |

| 185/187 | [C₇H₄BrO]⁺ | Loss of CO from the [M-CH₃]⁺ ion |

| 157/159 | [C₆H₄Br]⁺ | Loss of CO from the bromobenzoyl cation |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Interpretation:

-

Molecular Ion (m/z 228/230): The presence of a pair of peaks with a mass difference of 2 and approximately equal abundance is a definitive indicator of a bromine-containing compound.

-

Loss of Methyl Radical (m/z 213/215): The primary fragmentation pathway for acetophenones is the alpha-cleavage, leading to the loss of the acetyl methyl group as a radical and the formation of a stable acylium ion.

-

Formation of Bromobenzoyl Cation (m/z 185/187): Subsequent loss of a neutral carbon monoxide (CO) molecule from the [M-CH₃]⁺ fragment is a common fragmentation pathway for acylium ions.

-

Formation of Bromophenyl Cation (m/z 157/159): Further fragmentation can occur with the loss of another CO molecule.

-

Acetyl Cation (m/z 43): A prominent peak at m/z 43 corresponding to the [CH₃CO]⁺ ion is also expected.

M [label="[M]⁺˙\nm/z 228/230"]; M_minus_CH3 [label="[M - CH₃]⁺\nm/z 213/215"]; M_minus_CH3CO [label="[M - CH₃CO]⁺\nm/z 185/187"]; CH3CO [label="[CH₃CO]⁺\nm/z 43"];

M -> M_minus_CH3 [label="- •CH₃"]; M -> CH3CO [label="- •C₈H₆BrO"]; M_minus_CH3 -> M_minus_CH3CO [label="- CO"]; }

Key Fragmentation Pathways of 5-Bromo-2-methoxyacetophenone

Experimental Methodologies

The spectral data presented in this guide are predicted based on established principles and comparison with analogous compounds. For experimental verification, the following protocols are recommended:

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of 5-Bromo-2-methoxyacetophenone in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence should be used. A 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

IR Spectroscopy:

-

Sample Preparation: As 5-Bromo-2-methoxyacetophenone is a liquid or low-melting solid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.

Conclusion

The spectral data of 5-Bromo-2-methoxyacetophenone provide a comprehensive and unique fingerprint for its positive identification and characterization. The ¹H and ¹³C NMR spectra reveal the detailed connectivity and electronic environment of the protons and carbons. The IR spectrum confirms the presence of the key functional groups, namely the aromatic ketone and the aryl ether. Finally, the mass spectrum establishes the molecular weight and provides valuable information about the fragmentation patterns, which are characteristic of its structure. This guide serves as a valuable resource for researchers utilizing this important synthetic intermediate, enabling them to confidently interpret its spectral data and ensure the integrity of their chemical transformations.

References

-

1-(5-Bromo-2-methoxyphenyl)ethanone | C9H9BrO2 | CID 2757029 - PubChem. (n.d.). Retrieved from [Link]

-

Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example - YouTube. (2021). Retrieved from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

Sources

A Technical Guide to 1-(5-Bromo-2-methoxyphenyl)ethanone: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(5-Bromo-2-methoxyphenyl)ethanone is a versatile chemical intermediate recognized for its significant role in organic synthesis and pharmaceutical research. Its unique molecular structure, featuring bromine and methoxy functional groups, makes it a valuable building block for creating more complex molecules. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, key applications in drug discovery, established synthesis protocols, and essential safety and handling procedures. The information herein is intended to equip researchers and drug development professionals with the technical knowledge required to effectively source and utilize this compound in their work.

Introduction and Chemical Identity

This compound, identified by CAS Number 16740-73-1 , is a substituted acetophenone that serves as a crucial precursor in various synthetic pathways.[1][2] Its strategic placement of a bromine atom and a methoxy group on the phenyl ring allows for a wide range of chemical modifications, making it an essential component in the synthesis of novel bioactive molecules and specialized materials.[2] This compound is particularly noted for its application as an intermediate in the development of pharmaceuticals, including anti-inflammatory and analgesic drugs.[2]

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 16740-73-1 | [1][2] |

| Molecular Formula | C₉H₉BrO₂ | [1][2] |

| Molecular Weight | 229.07 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 118-124 °C at 5 mmHg | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(=O)C1=C(C=CC(=C1)Br)OC | [1] |

| InChIKey | GLKBPFOSTPLEKE-UHFFFAOYSA-N | [1] |

Commercial Availability and Procurement

This compound is readily available from a variety of specialized chemical suppliers. It is typically offered in research-grade purities, suitable for most laboratory applications in organic synthesis and medicinal chemistry.

Procurement Workflow: The process of acquiring and utilizing this chemical for research purposes follows a standard workflow, from initial supplier identification to experimental integration and data analysis.

Caption: Workflow for sourcing and utilizing this compound.

Representative Suppliers: The following table lists suppliers known to offer this compound. Purity and available quantities may vary.

| Supplier | Purity | CAS Number | Reference |

| Chem-Impex | ≥ 97% (GC) | 16740-73-1 | [2] |

| Fisher Scientific | Varies | 16740-73-1 | [3] |

| Merck (Sigma-Aldrich) | Varies | 16740-73-1 | [4] |

| BLDpharm | Varies | 16740-73-1 | [5] |

Applications in Research and Drug Development

The utility of this compound stems from its reactive nature, which allows it to serve as a foundational element in multi-step syntheses.

-

Pharmaceutical Development : This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its structure is a common feature in molecules designed for anti-inflammatory and analgesic properties.[2] The bromo- and methoxy- groups provide handles for further chemical elaboration to build complex active pharmaceutical ingredients (APIs).

-

Organic Synthesis : In synthetic organic chemistry, it is used to construct more elaborate molecular architectures. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. The ketone and methoxy groups can also be modified to introduce further complexity.[2]

-

Material Science : It finds application in the formulation of specialty chemicals and materials, where its incorporation can enhance properties such as thermal stability and chemical resistance.[2]

Synthesis Protocol

While commercially available, this compound can also be synthesized in the laboratory. A common method involves the electrophilic bromination of 2-methoxyacetophenone. The following is a representative protocol.

Reaction: Electrophilic Aromatic Bromination

Caption: Simplified synthesis of this compound.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-methoxyacetophenone in a suitable solvent such as chloroform or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and addition funnel. The reaction should be conducted in a well-ventilated fume hood.

-

Cooling: Cool the solution to 0 °C using an ice bath to control the exothermicity of the bromination reaction.

-

Bromine Addition: Slowly add a stoichiometric equivalent of bromine (Br₂), typically dissolved in the same solvent, to the cooled solution via the addition funnel over 30-60 minutes. Maintaining a low temperature is crucial to minimize side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to neutralize excess acid and bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x).

-

Washing: Combine the organic extracts and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a colorless to light yellow liquid, can be purified by vacuum distillation or column chromatography on silica gel if necessary to achieve high purity.[2]

Safety, Handling, and Storage

Proper handling and storage are imperative due to the hazardous nature of this compound.

Hazard Identification: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

-

H314: Causes severe skin burns and eye damage.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[3]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. All work should be performed in a certified chemical fume hood.[3]

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.[3][6]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. It is recommended to store at refrigerated temperatures (0-8 °C).[2] Store locked up in a designated corrosives area.[3]

Conclusion

This compound is a commercially accessible and highly valuable chemical intermediate for professionals in the pharmaceutical and chemical industries. Its well-defined physicochemical properties, established synthetic utility, and clear safety protocols make it a reliable building block for advanced scientific research. By understanding its commercial landscape and proper handling procedures, researchers can effectively leverage this compound to drive innovation in drug discovery and material science.

References

-

PubChem . This compound. National Center for Biotechnology Information. Available from: [Link]

-

National Institutes of Health (NIH) . 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone - PMC. Available from: [Link]

-

Aaron Chemicals . Safety Data Sheet. Available from: [Link]

Sources

An In-depth Technical Guide to the Hazards Associated with 1-(5-Bromo-2-methoxyphenyl)ethanone for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and Its Associated Risks

1-(5-Bromo-2-methoxyphenyl)ethanone, a member of the substituted acetophenone family, is a valuable intermediate in organic synthesis, particularly within the realm of pharmaceutical research and development. Its utility stems from the reactive nature of its functional groups, which allows for the construction of more complex molecular architectures. However, the very features that make this compound a useful synthetic building block also contribute to its inherent hazards. This guide provides a comprehensive overview of the risks associated with this compound, offering in-depth insights into its toxicological profile, safe handling protocols, and emergency procedures. Our objective is to empower researchers with the knowledge necessary to mitigate these risks, ensuring a safe and productive laboratory environment.

Hazard Identification and Toxicological Profile

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several key hazards that demand careful consideration.[1][2]

| Hazard Classification | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1/2A | H314/H319: Causes serious eye damage / Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Mechanistic Insights into Toxicity

The toxicological properties of this compound can be largely attributed to its chemical structure, specifically the presence of an α-brominated ketone and a substituted aromatic ring.

-

Electrophilicity and Covalent Modification: The carbon atom alpha to the carbonyl group is rendered electrophilic by both the electron-withdrawing effect of the adjacent ketone and the bromine atom. This makes the compound susceptible to nucleophilic attack by biological macromolecules such as proteins and DNA.[3] It is plausible that the irritant and corrosive effects observed are a result of covalent modification of cysteine and lysine residues in skin and mucosal proteins, leading to cellular damage and an inflammatory response.[3][4] This mechanism is common for α,β-unsaturated carbonyl compounds and other soft electrophiles.[3]

-

Respiratory Irritation: As a fine powder or vapor, this compound can be readily inhaled. Its irritant effect on the respiratory tract is likely due to direct interaction with the mucosal lining. The electrophilic nature of the molecule can trigger a response in sensory nerve endings in the airways, leading to coughing, inflammation, and discomfort.[3][5]

Comprehensive Risk Assessment and Mitigation

A thorough risk assessment is paramount before commencing any work with this compound. This involves a systematic evaluation of the hazards and the experimental procedures to determine the potential for exposure.

Risk Assessment Workflow

The following diagram outlines a structured approach to risk assessment for handling this compound.

Caption: A flowchart illustrating the key steps in conducting a thorough risk assessment before handling this compound.

Standard Operating Procedure for Safe Handling

Adherence to a strict, detailed protocol is essential for minimizing exposure and ensuring safety.

Preparation and Engineering Controls

-

Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[6][7]

-

Ventilation: Ensure the fume hood has a face velocity that meets institutional safety standards.

-

Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[8] Have a spill kit appropriate for corrosive and irritant powders readily available.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[9][10]

-

Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended, especially when handling larger quantities.[6] Regularly inspect gloves for any signs of degradation or contamination and change them immediately if compromised.

-

Body Protection: A fully fastened, flame-resistant laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[10]

-

Footwear: Fully enclosed, chemically resistant footwear must be worn.

Weighing and Dispensing

-

Weighing in a Fume Hood: Whenever possible, perform weighing operations inside the fume hood.[6]

-

Tare Method: If a balance cannot be placed inside the fume hood, use the tare method:

-

Pre-weigh a sealed container with a lid on the balance.

-

Transfer the container to the fume hood.

-

Carefully add the this compound to the container.

-

Securely close the lid.

-

Return the sealed container to the balance for final weighing.[6]

-

-

Static Control: Use an anti-static gun if the powder is prone to static, to prevent dispersal.[6]

During the Reaction

-

Closed Systems: Whenever feasible, use a closed system to minimize the release of vapors or dust.

-

Temperature Control: Be mindful of the reaction temperature, as increased temperature can lead to higher vapor pressure and increased inhalation risk.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines.[11]

Decontamination and Waste Disposal

-

Work Area Decontamination: At the end of the procedure, decontaminate the work area by carefully wiping surfaces with a damp cloth, starting from the least contaminated area and moving towards the most contaminated. Dispose of cleaning materials as hazardous waste.

-

Waste Collection: All solid waste contaminated with this compound and any unused material must be collected in a clearly labeled, sealed container for halogenated organic waste.[2]

-

Disposal: Dispose of waste through your institution's hazardous waste management program. Do not dispose of this chemical down the drain.

Emergency Procedures

Prompt and correct action is critical in the event of an exposure or spill.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][8]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][8]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

-

Spill Response:

-

Small Spills (in a fume hood): Absorb the spill with an inert, non-combustible absorbent material. Carefully scoop the material into a sealed container for hazardous waste disposal.

-

Large Spills: Evacuate the area and alert your institution's emergency response team.

-

Conclusion

This compound is a valuable chemical intermediate, but its hazardous properties necessitate a high level of caution and adherence to rigorous safety protocols. By understanding the underlying mechanisms of its toxicity, conducting thorough risk assessments, and implementing the detailed handling procedures outlined in this guide, researchers can effectively mitigate the risks associated with this compound. A proactive and informed approach to safety is not only a professional responsibility but also a cornerstone of sound scientific practice.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Worcester Polytechnic Institute. Quick Guide to Risk Assessment for Hazardous Chemicals. [Link]

-

denios.ca. Managing Corrosive Substances: Safety Protocols for Businesses. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Environmental Health and Safety. Laboratory Risk Assessment. [Link]

-

Alarie, Y. (1981). Sensory irritation and pulmonary irritation of n-methyl ketones: receptor activation mechanisms and relationships with threshold limit values. Toxicology and Applied Pharmacology, 59(1), 140-150. [Link]

-

Duke University. Chemical Safety Guidelines - Toxic and Health Hazard Powders. [Link]

-

University of Toronto. Handling Procedures for Corrosive Materials. [Link]

-

Questron Technologies. Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. [Link]

-

MDPI. Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. [Link]

-

The Chemistry Blog. Safe Handling of Corrosive Chemicals. [Link]

-

Quora. What are the effect of aldehydes and ketones in atmospheric air?. [Link]

-

LoPachin, R. M., & Gavin, T. (2014). Molecular mechanisms of aldehyde toxicity: a chemical perspective. Chemical research in toxicology, 27(7), 1081–1091. [Link]

-

Bryan, H. K., Olayanju, A., Goldring, C. E., & Park, B. K. (2013). The Nrf2 cell defence pathway: Keap1-dependent and -independent mechanisms of regulation. Biochemical pharmacology, 85(6), 705–717. [Link]

-

Wikipedia. Phosgene. [Link]

-

National Education Society for Tribal Students New Delhi. [Link]

-

Parvez, S., Yadagiri, B., & Kulkarni, S. J. (2018). Redox Signaling by Reactive Electrophiles and Oxidants. Chemical reviews, 118(18), 8798–8888. [Link]

-

Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]

-

Balmes, J. R. (2019). Acute Inhalation Injury. Fishman's Pulmonary Diseases and Disorders, 2, 949-958. [Link]

Sources

- 1. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]

- 6. Inhalation of electrophilic and redox active electronic cigarette aerosol increases oxidative potential in the lung in an acute manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. restoredcdc.org [restoredcdc.org]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

biological activity of 1-(5-Bromo-2-methoxyphenyl)ethanone derivatives

An In-depth Technical Guide to the Biological Activity of 1-(5-Bromo-2-methoxyphenyl)ethanone Derivatives

Foreword: The Strategic Importance of the Acetophenone Scaffold

In the landscape of medicinal chemistry, the acetophenone scaffold serves as a privileged starting point for the synthesis of a multitude of heterocyclic and open-chain compounds with significant therapeutic potential. The strategic placement of substituents on the phenyl ring dramatically influences the physicochemical properties and, consequently, the biological activity of its derivatives. This guide focuses on a particularly promising precursor: This compound . The presence of a bromine atom at the C5 position and a methoxy group at the C2 position creates a unique electronic and steric environment, making its derivatives potent agents for further investigation. This document provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of key derivatives, intended for researchers and professionals in drug discovery and development.

Core Synthetic Strategies: From Precursor to Bioactive Derivatives

The primary value of this compound lies in its utility as a versatile building block. The most common and effective synthetic routes involve the condensation of its acetyl group with various aldehydes to form chalcones, which can then be cyclized to yield other heterocyclic systems like pyrazolines.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated carbonyl system, are a major class of derivatives synthesized from this compound. The most prevalent method is the base-catalyzed Claisen-Schmidt condensation reaction.[1][2]

Causality of Experimental Choices:

-

Base Catalyst (e.g., NaOH, KOH): The base is crucial for deprotonating the α-carbon of the acetophenone, generating a reactive enolate ion. This nucleophile then attacks the electrophilic carbonyl carbon of the chosen aromatic aldehyde.

-

Solvent (e.g., Ethanol, Methanol): Protic solvents like ethanol are used because they effectively dissolve both the reactants and the catalyst, facilitating the reaction. They also participate in the final protonation step to form the hydroxyl intermediate, which then dehydrates to yield the chalcone.

Experimental Protocol: Synthesis of a Representative Chalcone (SCH-1) [1]

-

Reactant Preparation: Dissolve this compound (1 mmol) and a selected substituted benzaldehyde (1 mmol) in 15-20 mL of ethanol in a round-bottom flask.

-

Catalyst Addition: Slowly add an aqueous solution of 40% NaOH or KOH dropwise to the mixture while stirring continuously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Isolation: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

-

Purification: The precipitated solid (the chalcone derivative) is filtered, washed thoroughly with cold water until the filtrate is neutral, and then dried.

-

Recrystallization: The crude product is recrystallized from a suitable solvent, such as ethanol, to obtain the pure chalcone.

-